N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by its unique structure, which includes a benzyl group, a dihydropyridine ring, and an acetylphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target theHeat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Similar compounds have been associated withRNA modifications , specifically N4-acetylcytidine (ac4C), which is significantly associated with various human diseases, especially cancer . The formation of this modification depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .
Biochemical Pathways
Related compounds have been associated with theMichael addition reaction , resulting in the efficient synthesis of the Michael adduct in a single step .
Pharmacokinetics
A compound with a similar structure, n-(4-acetylphenyl)methanesulfonamide, has been reported to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Compounds with similar structures have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of p-aminoacetophenone with benzyl bromide in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and acylation reactions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetylphenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide include:
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-((4-acetylphenyl)carbamothioyl)pivalamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-benzyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(24)17-7-10-19(11-8-17)22-21(26)18-9-12-20(25)23(14-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGIIYMOTHNRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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